Thermal Processing Window: Melting Point Advantage Relative to 4-Fluorophenylacetonitrile
2-(4-Fluorophenyl)-2-phenylacetonitrile exhibits a melting point of 39–41 °C, rendering it a low-melting crystalline solid at ambient laboratory temperatures (20–25 °C) . In contrast, the monoaryl analog 4-fluorophenylacetonitrile (CAS 459-22-3) is a clear liquid at room temperature with a boiling point of 119–120 °C at 18 mmHg and a density of 1.126 g/mL at 25 °C . This physical state divergence translates to a differential thermal processing window of approximately 15–20 °C for solid-phase manipulations, providing a defined advantage for weighing accuracy and containment in solid-dispensing workflows .
| Evidence Dimension | Melting point / Physical state at 25 °C |
|---|---|
| Target Compound Data | 39–41 °C (low-melting crystalline solid) |
| Comparator Or Baseline | 4-Fluorophenylacetonitrile: liquid at 25 °C; bp 119–120 °C/18 mmHg |
| Quantified Difference | Physical state divergence (solid vs. liquid) with ΔTm of ~15–20 °C above ambient |
| Conditions | Standard atmospheric pressure; predicted density values |
Why This Matters
The solid physical state of the target compound facilitates more precise gravimetric dispensing and reduces volatile losses during handling compared to the liquid monoaryl comparator, a practical consideration for reproducible small-scale synthesis and analytical standard preparation.
